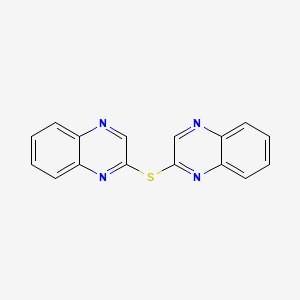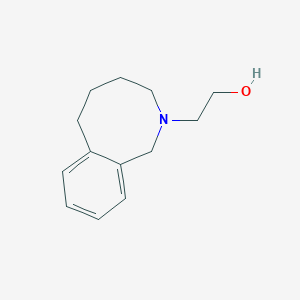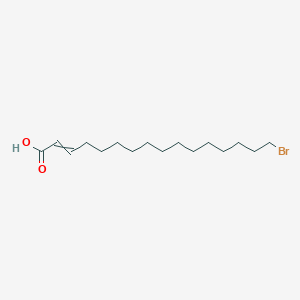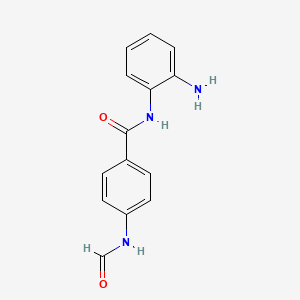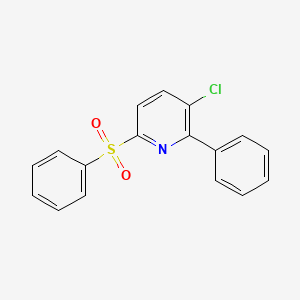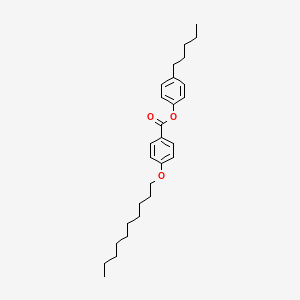![molecular formula C13H17BrN4OS B14313955 2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1h-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol CAS No. 108905-70-0](/img/structure/B14313955.png)
2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1h-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol is a complex organic compound featuring a unique structure with both imidazole and pyrazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrazine intermediates, followed by their coupling under specific conditions. Common reagents include brominating agents, methylating agents, and thiolating agents. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. Purification methods such as recrystallization or chromatography would be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-brominated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where imidazole derivatives are known to be effective.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the pyrazine ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate biological pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1-methyl-4-(methylsulfonyl)benzene
- 4-Bromo-1-methyl-2-(methylsulfonyl)benzene
Uniqueness
Compared to similar compounds, 2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol is unique due to the presence of both imidazole and pyrazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions and applications, making it a versatile compound in research and industry.
Eigenschaften
CAS-Nummer |
108905-70-0 |
|---|---|
Molekularformel |
C13H17BrN4OS |
Molekulargewicht |
357.27 g/mol |
IUPAC-Name |
2-(5-bromo-3-methyl-2-methylsulfanylimidazol-4-yl)-1-(5-methylpyrazin-2-yl)propan-2-ol |
InChI |
InChI=1S/C13H17BrN4OS/c1-8-6-16-9(7-15-8)5-13(2,19)10-11(14)17-12(20-4)18(10)3/h6-7,19H,5H2,1-4H3 |
InChI-Schlüssel |
JMZYAGIUHJVEMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=N1)CC(C)(C2=C(N=C(N2C)SC)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis[2,3,4,5,6-pentafluoro-](/img/structure/B14313872.png)

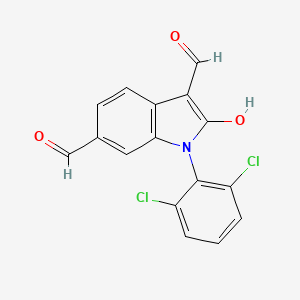
![Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane](/img/structure/B14313898.png)
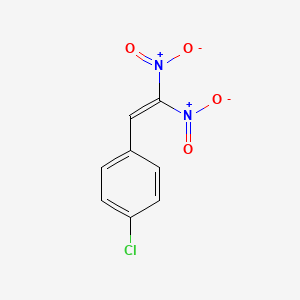
![1-{2-[4-(2-Iodo-1,2-diphenylethenyl)phenoxy]ethyl}aziridine](/img/structure/B14313908.png)
![1,2-Dichloro-4-[(2-chloroethoxy)(phenyl)methyl]benzene](/img/structure/B14313910.png)

